N-(4-(dimethylamino)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-17-7-13-21(14-8-17)29(27,28)25-15-5-4-6-20(25)16-22(26)23-18-9-11-19(12-10-18)24(2)3/h7-14,20H,4-6,15-16H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSERQOSCRAJMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(dimethylamino)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound that has garnered interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine moiety, which is often associated with various biological activities, including analgesic and anti-inflammatory effects. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that compounds with similar structures often act as inhibitors of enzymes involved in various metabolic pathways. Specifically, the piperidine ring may interact with receptors or enzymes, modulating their activity. For instance, studies on related piperidine derivatives have shown inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammation pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines. For example:
- Cell Viability Assays : The compound has been tested against cancer cell lines, showing IC50 values in the micromolar range, indicating potential anticancer properties.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to inflammatory processes.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Although specific data on this compound is limited, analogs have shown favorable profiles with moderate half-lives and good oral bioavailability .
Case Study 1: Anticancer Activity
A study investigating a series of piperidine derivatives found that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of related compounds demonstrated that they significantly reduced pro-inflammatory cytokine release in vitro. This suggests that this compound may exert similar effects .
Research Findings
Comparison with Similar Compounds
Key Structural Analogues:
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Substituents: Morpholinosulfonyl (electron-withdrawing) at the phenyl ring; simple phenylamino group at the acetamide side chain. Relevance: Demonstrates how sulfonamide groups influence electronic properties and binding interactions .
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Substituents: Fluorophenyl (electron-withdrawing) and tosylpiperazine (bulky sulfonamide).
- Relevance: Highlights the impact of fluorination on bioavailability and piperazine vs. piperidine ring effects .
N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) Substituents: Dimethylaminophenyl and naphthylmethyl groups. Relevance: Illustrates the role of bulky aromatic substituents in modulating physical properties (e.g., melting point = 174°C) .
Structural Comparison Table
Physical and Spectral Properties
Melting Points and Solubility:
Spectroscopic Data:
- NMR Trends: Dimethylamino groups in analogs (e.g., 5g) show characteristic ¹H-NMR peaks at δ ~2.8–3.2 ppm for -N(CH₃)₂ . Tosyl groups exhibit distinct ¹H-NMR signals for aromatic protons (δ ~7.5–8.0 ppm) and methyl groups (δ ~2.4 ppm) .
Anti-COVID-19 Agents ( Compounds):
- Morpholinosulfonylphenyl acetamides (5i–5o) were evaluated as inhibitors, with substituents like nitro (5p) enhancing potency due to increased electrophilicity .
Medical Intermediates (–4):
- Acetamide derivatives with pyrimidinylsulfanyl groups (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) serve as intermediates for bioactive molecules, suggesting similar utility for the target compound .
Data Tables
Table 1: Comparative Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
